molecular formula C7H2BrF2NS B1604046 2-Bromo-5,7-difluoro-1,3-benzothiazole CAS No. 898747-55-2

2-Bromo-5,7-difluoro-1,3-benzothiazole

Cat. No. B1604046
M. Wt: 250.07 g/mol
InChI Key: KOBLGFWYJIAHQZ-UHFFFAOYSA-N
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Description

2-Bromo-5,7-difluoro-1,3-benzothiazole is a chemical compound with the molecular weight of 280.09 . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for 2-Bromo-5,7-difluoro-1,3-benzothiazole were not found, benzothiazole derivatives are generally synthesized from 2-aminothiophenol and aldehydes . The reaction can be promoted by iodine and occurs in DMF .


Molecular Structure Analysis

The InChI code for 2-Bromo-5,7-difluoro-1,3-benzothiazole is 1S/C8H4BrF2NOS/c1-13-6-3 (10)2-4-7 (5 (6)11)14-8 (9)12-4/h2H,1H3 . This indicates the presence of bromine, fluorine, nitrogen, oxygen, and sulfur atoms in the molecule.


Chemical Reactions Analysis

Benzothiazole derivatives, including 2-Bromo-5,7-difluoro-1,3-benzothiazole, are often used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs . The extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors .


Physical And Chemical Properties Analysis

2-Bromo-5,7-difluoro-1,3-benzothiazole is a powder at room temperature .

Safety And Hazards

The safety information for 2-Bromo-5,7-difluoro-1,3-benzothiazole includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Bromo-5,7-difluoro-1,3-benzothiazole were not found, benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They are also used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs , indicating potential applications in the field of organic electronics.

properties

IUPAC Name

2-bromo-5,7-difluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NS/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBLGFWYJIAHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646582
Record name 2-Bromo-5,7-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,7-difluoro-1,3-benzothiazole

CAS RN

898747-55-2
Record name 2-Bromo-5,7-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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